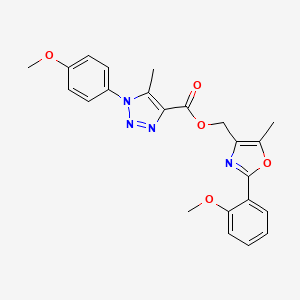

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

This compound is a hybrid heterocyclic molecule featuring an oxazole ring substituted with a 2-methoxyphenyl group and a methyl group, ester-linked to a 1,2,3-triazole moiety bearing a 4-methoxyphenyl substituent and an additional methyl group. The structural complexity arises from the conjugation of electron-rich aromatic systems (methoxyphenyl groups) with nitrogen-containing heterocycles (oxazole and triazole), which may confer unique electronic and steric properties.

Properties

IUPAC Name |

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c1-14-21(25-26-27(14)16-9-11-17(29-3)12-10-16)23(28)31-13-19-15(2)32-22(24-19)18-7-5-6-8-20(18)30-4/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPWWJAGUCFLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the triazole moiety. Key reagents include methoxyphenyl derivatives, methylating agents, and triazole precursors. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the oxazole and triazole family, which has gained attention for its potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, synthesis, and therapeutic potential.

Structural Insights

The compound features a complex structure that combines oxazole and triazole rings, known for their diverse biological activities. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that derivatives of triazole and oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | Staphylococcus aureus | 85% |

| Compound A | Escherichia coli | 78% |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HCT116 (colon cancer) | 10.2 |

Mechanistic studies suggest that the compound may induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival.

Other Therapeutic Properties

Beyond antimicrobial and anticancer activities, preliminary research also points to potential anti-inflammatory and analgesic effects. These properties are attributed to the compound's ability to inhibit specific enzymes involved in inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives. The compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics, indicating its potential as a novel therapeutic agent.

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Letters, the compound was tested in combination with conventional chemotherapeutics. It showed synergistic effects with doxorubicin, enhancing cytotoxicity against MCF-7 cells and suggesting its utility in combination therapy approaches.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of the triazole moiety through click chemistry techniques.

- Final esterification to yield the desired carboxylate derivative.

These synthetic routes are crucial for optimizing yield and purity for further biological evaluation.

Mechanism of Action

The mechanism of action of (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Conformational Differences

- Substituent Effects : The target compound’s 2- and 4-methoxyphenyl groups are electron-donating, contrasting with electron-withdrawing chloro/fluoro substituents in . This difference may alter π-π stacking interactions and solubility .

- Ester vs. Acid/Carbothioate : The ester linkage in the target compound may enhance membrane permeability compared to carboxylic acid () or thioate () derivatives .

Crystallographic Insights

- The isostructural analogs in exhibit triclinic symmetry with two independent molecules per asymmetric unit, suggesting the target compound may also form similar packing arrangements. SHELXL () and WinGX () are critical tools for refining such structures .

- Conformational flexibility in the methoxyphenyl groups could lead to varied molecular orientations, as seen in , where fluorophenyl groups adopt perpendicular orientations relative to the core .

Bioactivity Considerations

- For example, ferroptosis-inducing compounds () often feature heteroaromatic systems, suggesting a plausible mechanism for the target molecule .

- The methoxy groups may enhance metabolic stability compared to halogenated analogs (), though this requires experimental validation .

Biological Activity

The compound (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule featuring both oxazole and triazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of a methoxyphenyl-substituted oxazole with a triazole derivative. The process generally follows a multi-step reaction pathway that includes:

- Formation of the oxazole ring through cyclization reactions.

- Synthesis of the triazole moiety via azide-alkyne cycloaddition (click chemistry).

- Final coupling to form the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and oxazole rings exhibit significant antiproliferative effects against various cancer cell lines. The biological activity can be summarized as follows:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.1 | Thymidylate synthase inhibition |

| HCT-116 | 2.6 | Induction of apoptosis |

| HepG2 | 1.4 | ROS generation |

In particular, the compound's ability to inhibit thymidylate synthase (TS) has been linked to its effectiveness against cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The synthesized compound also exhibits notable antimicrobial properties against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of apoptotic markers such as caspases and PARP cleavage.

- Reactive Oxygen Species (ROS) Production : Enhanced ROS levels lead to oxidative stress, contributing to cell death in cancer cells .

- Enzyme Inhibition : The inhibition of key enzymes such as thymidylate synthase disrupts nucleotide synthesis, thereby impairing DNA replication in rapidly dividing cancer cells .

Case Studies

In a recent study evaluating various triazole derivatives, it was found that those with oxazole linkages demonstrated superior activity compared to their non-linked counterparts. For example:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates validated?

- Method : Utilize a multi-step approach:

Oxazole ring formation : React 2-methoxyphenylacetic acid derivatives with dehydrating agents (e.g., POCl₃) in solvents like toluene under reflux .

Triazole synthesis : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Ester coupling : Use DCC/DMAP-mediated esterification to link the oxazole and triazole moieties .

- Validation : Confirm intermediates via H/C NMR and HPLC (>95% purity) .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Answer :

- NMR : Assign methoxy ( ppm) and triazole/oxazole protons ( ppm) .

- X-ray crystallography : Resolve stereochemistry (e.g., dihedral angles between aryl groups) .

- HPLC-MS : Verify molecular weight ( g/mol) and purity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Method :

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test COX-2 or CYP450 inhibition to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of oxazole and triazole subunits?

- Method :

- Catalyst screening : Compare Pd(OAc)₂ vs. CuI in CuAAC (CuI typically yields >80% ).

- Solvent optimization : Use DMF for polar intermediates or toluene for non-polar steps .

- Temperature control : Maintain 60–80°C for esterification to prevent decomposition .

- Table : Reaction Optimization Parameters

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxazole formation | POCl₃ | Toluene | 110 | 65–70 | |

| Triazole coupling | CuI | DMF | 25 | 85 | |

| Esterification | DCC | CH₂Cl₂ | 60 | 75 |

Q. How to resolve contradictions in reported bioactivity data for structurally analogous compounds?

- Method :

Structural benchmarking : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl on IC₅₀) .

Standardized assays : Replicate studies under identical conditions (e.g., fixed inoculum size in antimicrobial tests) .

QSAR modeling : Correlate electronic parameters (Hammett σ) with activity trends .

Q. What strategies mitigate solubility limitations during in vivo testing?

- Answer :

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to carboxylate conversion in vivo) .

- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- Co-solvent systems : Employ Cremophor EL or cyclodextrins for aqueous dispersion .

Q. How to analyze regioselectivity challenges in triazole-oxazole hybrid synthesis?

- Method :

- DFT calculations : Predict favored tautomers (e.g., 1,4- vs. 1,5-triazole regioisomers) .

- Kinetic trapping : Use low-temperature NMR to identify intermediates .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.